2-(bromomethyl)cyclopent-1-ene-1-carbonitrile
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Overview
Description
2-(Bromomethyl)cyclopent-1-ene-1-carbonitrile is an organic compound with the molecular formula C7H8BrN It is a derivative of cyclopentene, featuring a bromomethyl group and a nitrile group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)cyclopent-1-ene-1-carbonitrile can be achieved through a tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction. This method involves the use of visible light to initiate the reaction in the presence of a photoredox catalyst such as fac-Ir(ppy)3. The reaction conditions typically include a base, an anhydrous solvent, and an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)cyclopent-1-ene-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the cyclopentene ring can undergo addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as hydrogen halides (HX) or halogens (X2) can be used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)cyclopent-1-ene-1-carbonitrile, while addition of hydrogen bromide would result in 2-(bromomethyl)cyclopentane-1-carbonitrile.
Scientific Research Applications
2-(Bromomethyl)cyclopent-1-ene-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It can be utilized in the synthesis of novel materials with specific properties.
Chemical Biology: The compound can be used to study biological pathways and interactions by incorporating it into biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)cyclopent-1-ene-1-carbonitrile involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, while the nitrile group can participate in coordination with metal catalysts. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)cyclopentene: Similar structure but lacks the nitrile group.
2-(Chloromethyl)cyclopent-1-ene-1-carbonitrile: Similar structure with a chlorine atom instead of bromine.
Cyclopent-1-ene-1-carbonitrile: Lacks the bromomethyl group.
Uniqueness
2-(Bromomethyl)cyclopent-1-ene-1-carbonitrile is unique due to the presence of both a bromomethyl group and a nitrile group on the cyclopentene ring
Properties
IUPAC Name |
2-(bromomethyl)cyclopentene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-4-6-2-1-3-7(6)5-9/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYBHNFBFZBZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)C#N)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.05 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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